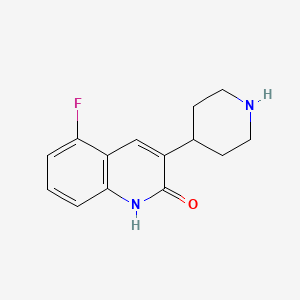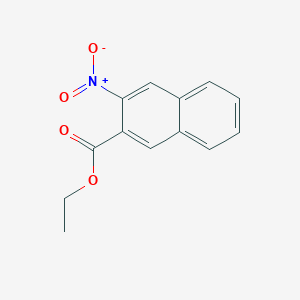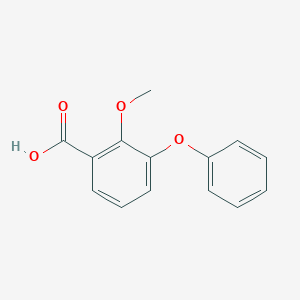![molecular formula C15H12OS B11867214 1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethan-1-one CAS No. 62648-53-7](/img/structure/B11867214.png)
1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethanone is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocycle containing sulfur, which imparts unique properties to its derivatives.
Vorbereitungsmethoden
The synthesis of 1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethanone typically involves the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method is efficient and yields the desired tricyclic structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development for treating various diseases.
Wirkmechanismus
The mechanism of action of 1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used .
Vergleich Mit ähnlichen Verbindungen
1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethanone can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
The uniqueness of 1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethanone lies in its specific tricyclic structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
62648-53-7 |
|---|---|
Molekularformel |
C15H12OS |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
1-(2-methylbenzo[g][1]benzothiol-3-yl)ethanone |
InChI |
InChI=1S/C15H12OS/c1-9(16)14-10(2)17-15-12-6-4-3-5-11(12)7-8-13(14)15/h3-8H,1-2H3 |
InChI-Schlüssel |
SXDPOJOQDHEBCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(S1)C3=CC=CC=C3C=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Isopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11867134.png)


![3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11867164.png)
![tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11867170.png)
![6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11867183.png)
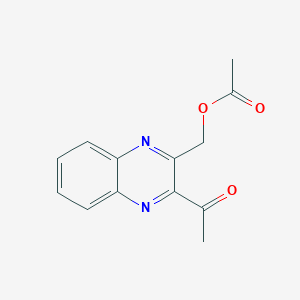
![1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B11867190.png)

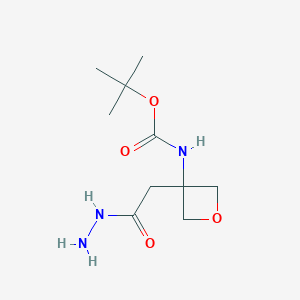
![3-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B11867222.png)
